![molecular formula C15H15N3O4 B4410796 5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4410796.png)
5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide
Description
Nitro-furamide derivatives, including compounds with pyrrolidinyl and phenyl groups, are of significant interest due to their potential pharmaceutical applications and roles in drug design. These compounds often exhibit a range of biological activities, making them valuable for synthesis and study.
Synthesis Analysis
The synthesis of related nitro-furamide derivatives often involves starting from pre-synthesized salts or nitrofuran compounds, followed by reactions with specific amines or amides. For instance, Moreno-Fuquen et al. (2021) report the synthesis of a compound using guanidinium nitrate salt and enaminone, highlighting the importance of precise starting materials and reaction conditions for obtaining the desired nitro-furamide derivatives (Moreno-Fuquen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and spectroscopic methods, reveals the geometry, bonding, and interactions within these compounds. For example, Rahmani et al. (2017) used X-ray powder diffraction and DFT studies to investigate the structure of a nitro-furan derivative, providing insights into the compound's conformation and intermolecular interactions (Rahmani et al., 2017).
Chemical Reactions and Properties
Nitro-furamide derivatives undergo various chemical reactions, including cyclization, nitration, and reactions with different reagents to form new compounds. Shiotani and Taniguchi (1996) discuss reactions such as cyanation, chlorination, and nitration of specific pyridine N-oxides, leading to diverse derivatives with different properties (Shiotani & Taniguchi, 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of nitro-furamide derivatives in different environments. Studies such as those by Michalski et al. (2013) provide detailed vibrational spectroscopy and quantum chemical calculations to analyze the physical characteristics of these compounds (Michalski et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for potential pharmaceutical applications. Research by Camiolo et al. (2003) on pyrrole 2,5-diamide derivatives shows how modifications to the molecular structure can influence chemical behavior, such as deprotonation in response to specific stimuli (Camiolo et al., 2003).
Future Directions
The future directions for “5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide” and similar compounds could involve further exploration of their potential therapeutic uses . The pyrrolidine ring, in particular, is a versatile scaffold that can be used to design new compounds with different biological profiles .
properties
IUPAC Name |
5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(13-7-8-14(22-13)18(20)21)16-11-5-1-2-6-12(11)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUPZVGNHKYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330126 | |
Record name | 5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49817515 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
842118-37-0 | |
Record name | 5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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